molecular formula C5H9Cl B107645 1-Butene, 2-(chloromethyl)- CAS No. 23010-02-8

1-Butene, 2-(chloromethyl)-

Cat. No. B107645
CAS RN: 23010-02-8
M. Wt: 104.58 g/mol
InChI Key: LTVNYBFQRYQEJU-UHFFFAOYSA-N
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Description

The compound "1-Butene, 2-(chloromethyl)-" is a chlorinated hydrocarbon that is of interest in various chemical research areas. It is related to compounds that have been studied for their electrochemical properties, bioactivation potential, and reactivity with organometallic intermediates. The papers provided discuss various chlorinated butenes and their derivatives, which can offer insights into the synthesis, molecular structure, and chemical properties of "1-Butene, 2-(chloromethyl)-".

Synthesis Analysis

The synthesis of chlorinated butenes can involve electrochemical methods, as demonstrated in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which was achieved with a 72% yield through electrooxidative double ene-type chlorination . Additionally, organomagnesium intermediates have been used to synthesize related compounds, such as 2-ethyl-1-butene and 2-ethyl-1-pentene, from 2-ethyl- and 2-n-propyl-2-(chloromethyl)-1,3-dichloropropanes .

Molecular Structure Analysis

The molecular structure of chlorinated butenes has been studied using techniques like electron diffraction and computational methods. For instance, the gas-phase molecular structure of 3-chloro-1-butene was determined, revealing the presence of different conformers and providing detailed structural parameters . Estimates of conformational energies and structures in chlorosubstituted 1-butenes have also been made based on results from related chlorosubstituted alkenes and alkanes .

Chemical Reactions Analysis

Chlorinated butenes can undergo various chemical reactions. For example, the bioactivation of 1-chloro-2-hydroxy-3-butene by rat liver microsomes leads to the formation of genotoxic compounds, indicating the potential role of such metabolites in the toxicity of chlorinated butenes . The reactivity of chlorosubstituted butenes with organosilicon compounds has been explored, resulting in the formation of disilyl butenes and disilabenzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated butenes are influenced by their molecular structure and the presence of substituents. The electron diffraction study of 3-chloro-1-butene provides insights into the conformational preferences and stability of the molecule at different temperatures . The bioactivation study of 1-chloro-2-hydroxy-3-butene reveals the kinetic parameters of its metabolism, which are crucial for understanding its reactivity and potential toxicity .

Scientific Research Applications

Isomerization and Hydrogenation

1-Butene, 2-(chloromethyl)-, and similar compounds have been studied for their role in isomerization and hydrogenation reactions. For instance, the chloromethyl methyl sulfoxide complex of palladium catalyzes the hydrogenation and isomerization of 3-methyl-1-butene, forming a mixture of isopentenes. This process involves the π-allyl mechanism and the formation of hydride complexes (Freidlin, Kopyttsev, & Nazarova, 1973).

Electrochemical Preparation and Reactions

Electrochemical methods have been employed to prepare and study the reactions of compounds related to 1-Butene, 2-(chloromethyl)-. For example, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared via electrooxidative double ene-type chlorination, showing the versatility of electrochemical approaches in manipulating such compounds (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Organometallic Chemistry and Polymerization

In organometallic chemistry, 1-Butene, 2-(chloromethyl)- derivatives have been used as intermediates. For instance, organomagnesium intermediates of 2-alkyl-2-(chloromethyl)-1,3-dichloropropanes have been studied, revealing their potential in forming various organic compounds like 2-ethyl-1-butene and 2-ethyl-1-pentene (McCaffery & Shalaby, 1967).

Catalyst Development and Chemical Engineering

Developing catalysts for chemical processes like propylene production from 1-butene transformation is another application. Modified HZSM-5 zeolites have been used for this purpose, aiming to maximize propylene yield and minimize coke formation (Epelde et al., 2014).

properties

IUPAC Name

2-(chloromethyl)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c1-3-5(2)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVNYBFQRYQEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945700
Record name 2-(Chloromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butene, 2-(chloromethyl)-

CAS RN

23010-02-8
Record name 1-Butene, 2-(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023010028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ID Bobaev, IS Kh, AM Normatov… - TA'LIM VA …, 2021 - sciencebox.uz
The component composition of the essential oil of the common horse chestnut flowers has been studied. Essential oil of brown color was obtained by hydro-distillation from fresh flowers …
Number of citations: 2 sciencebox.uz

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